tert-Butyl (2-acetylaziridin-1-yl)acetate
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Overview
Description
tert-Butyl (2-acetylaziridin-1-yl)acetate is an organic compound with the molecular formula C9H17NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyl ester group and an acetyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-acetylaziridin-1-yl)acetate typically involves the reaction of aziridine with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbon atom of the tert-butyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-acetylaziridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
tert-Butyl (2-acetylaziridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-acetylaziridin-1-yl)acetate involves its reactivity due to the strained aziridine ring. The aziridine ring can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(azetidin-1-yl)acetate: Similar structure but with an azetidine ring instead of an aziridine ring.
tert-Butyl acetate: Lacks the aziridine ring and acetyl group, used primarily as a solvent.
Properties
CAS No. |
847243-52-1 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-acetylaziridin-1-yl)acetate |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8-5-11(8)6-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
HREBNUXLBFKUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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